N-tert-Butyl 4-Nitrophenylsulfonamide

Vue d'ensemble

Description

“N-tert-Butyl 4-Nitrophenylsulfonamide” is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .

Synthesis Analysis

The synthesis of “N-tert-Butyl 4-Nitrophenylsulfonamide” involves the reaction of tert-butylamine with 4-nitrobenzenesulfonyl chloride in tetrahydrofuran (THF) at 0 °C . The resulting mixture is stirred for 24 hours at room temperature .Molecular Structure Analysis

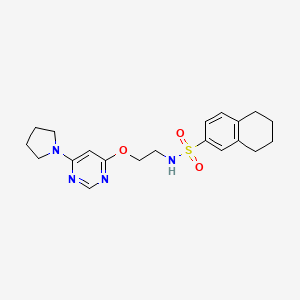

The molecular formula of “N-tert-Butyl 4-Nitrophenylsulfonamide” is C10H14N2O4S . Its InChI code is 1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-6-4-8(5-7-9)12(13)14/h4-7,11H,1-3H3 .Physical And Chemical Properties Analysis

“N-tert-Butyl 4-Nitrophenylsulfonamide” is a solid at room temperature . Its molecular weight is 258.29 g/mol . The compound has a high GI absorption and is not BBB permeant . It is soluble in water with a solubility of 0.277 mg/ml .Applications De Recherche Scientifique

Applications in Organic Synthesis

Chemoselective Nitration of Aromatic Sulfonamides N-tert-Butyl 4-Nitrophenylsulfonamide exhibits high selectivity in reactions with aromatic sulfonamides, particularly in the conversion of these compounds into their mono-nitro derivatives. This process is highly chemoselective, ensuring that even in the presence of other sensitive or potentially reactive functionalities, the desired nitration occurs primarily on the sulfonamide functionalized aryl systems (Kilpatrick et al., 2013).

Role in Synthesizing N-(Boc) Nitrone Equivalents In another application, N-tert-Butyl 4-Nitrophenylsulfonamide is involved in the preparation of tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes. These compounds serve as N-(Boc)-protected nitrones, which are valuable intermediates in organic synthesis. They exhibit utility in reactions with organometallics, forming N-(Boc)hydroxylamines, and act as important building blocks in various chemical transformations (Guinchard et al., 2005).

Applications in Catalysis and Material Synthesis

Organocatalysis in Michael Addition Reactions In the field of asymmetric catalysis, certain derivatives of N-tert-Butyl 4-Nitrophenylsulfonamide, such as 4-Trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether, have been recognized for their efficacy as bifunctional organocatalysts. They catalyze asymmetric Michael addition reactions of ketones and aldehydes to nitrostyrenes with high yields, diastereoselectivities, and enantioselectivities. The specific configuration of the bulky group and the sulfonamido group in these molecules is crucial for achieving high yield and stereoselectivity (Wang et al., 2009).

Synthesis of Phthalocyanine Complexes N-tert-Butyl 4-Nitrophenylsulfonamide has also found application in the synthesis of novel non-symmetrical bifunctionally-substituted phthalonitriles and corresponding d-metal phthalocyaninates. These complexes are synthesized with good yields and exhibit unique structural properties, including higher solubility in various solvents and potential applications in sensorics, smart materials production, and molecular magnets (Vashurin et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

N-tert-butyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-6-4-8(5-7-9)12(13)14/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSUQTZCHSBFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butyl 4-Nitrophenylsulfonamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dimethyl-4-[1-[5-methyl-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carbonyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2395565.png)

![Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/no-structure.png)

![2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide](/img/structure/B2395569.png)

![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2395571.png)

![7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2395574.png)

![7-Chloro-6-methyl-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2395577.png)